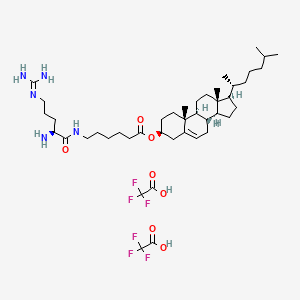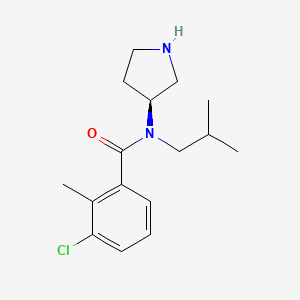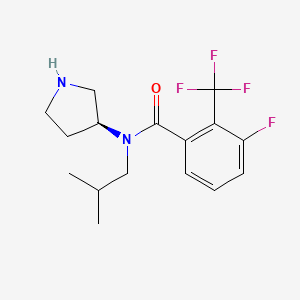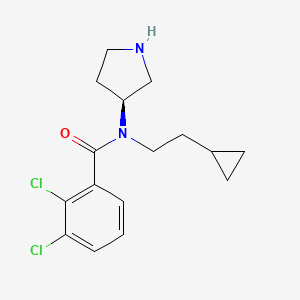
Cho-Arg (trifluoroacetate salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid that contains a cholesterol skeleton coupled to an L-arginine head group . This compound is known for its ability to form complexes with plasmid DNA, facilitating the transfection of plasmid DNA into cells . It is commonly used in research settings for gene delivery and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cho-Arg (trifluoroacetate salt) involves the coupling of a cholesterol skeleton with an L-arginine head group. The reaction typically requires the use of trifluoroacetic acid (TFA) to form the trifluoroacetate salt . The process may involve multiple steps, including protection and deprotection of functional groups, and purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Cho-Arg (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The use of automated systems and large-scale reactors ensures the efficient production of the compound. Quality control measures, including the use of ion chromatography, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Cho-Arg (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, particularly involving the amino groups on the L-arginine head group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesterol derivatives, while substitution reactions can result in modified arginine derivatives .
科学研究应用
Cho-Arg (trifluoroacetate salt) has a wide range of scientific research applications, including:
Gene Delivery: It is used to facilitate the transfection of plasmid DNA into cells, making it valuable in gene therapy research.
Cell Biology: The compound is used to study cellular processes and the effects of gene delivery on cell function.
Lipid Biochemistry: Researchers use Cho-Arg to investigate the interactions between lipids and other biomolecules.
Drug Delivery: The compound’s ability to form complexes with DNA makes it a potential candidate for drug delivery systems.
作用机制
Cho-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection of the DNA into cells . The compound interacts with cellular membranes, promoting the uptake of the DNA into the cell. This process is influenced by various factors, including the presence of inhibitors of lipid raft-mediated endocytosis .
相似化合物的比较
Similar Compounds
2H-Cho-Arg (trifluoroacetate salt): Similar in structure but contains a 2H-cholesterol skeleton.
DT-2 trifluoroacetate salt: Another compound with similar applications in gene delivery.
Uniqueness
Cho-Arg (trifluoroacetate salt) is unique due to its specific combination of a cholesterol skeleton and an L-arginine head group, which provides it with distinct properties for gene delivery and cellular interactions . Its ability to form stable complexes with plasmid DNA and facilitate efficient transfection sets it apart from other similar compounds .
属性
分子式 |
C43H71F6N5O7 |
|---|---|
分子量 |
884.0 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 |
InChI 键 |
JUXKTYZUYMWLSD-VFBLCMJGSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-((4-(benzo[d]oxazol-2-ylamino)piperidin-1-yl)methyl)-2,6-diethoxybenzoate](/img/structure/B10790330.png)
![N1-(benzo[d]thiazol-2-yl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine](/img/structure/B10790337.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B10790352.png)
![1-(benzo[d]thiazol-2-ylmethyl)-N-(3-ethoxy-4-methoxyphenyl)piperidin-4-amine](/img/structure/B10790361.png)
![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)cyclobutanecarboxamide](/img/structure/B10790382.png)
![5-Chloro-2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide](/img/structure/B10790389.png)


![N-(1-(3-ethoxy-5-(tetrahydro-2H-pyran-4-yloxy)benzyl)piperidin-4-yl)-5-(ethylsulfonyl)benzo[d]oxazol-2-amine](/img/structure/B10790416.png)


![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790431.png)

